
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide, also known as 4-HQN, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. Furthermore, this compound has been shown to reduce the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide in lab experiments is that it has been extensively studied and optimized for synthesis, making it readily available for research. Additionally, this compound has been shown to have multiple therapeutic applications, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide. One direction is to further elucidate its mechanism of action, which may lead to the discovery of new therapeutic applications. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its production. Furthermore, research is needed to evaluate the safety and efficacy of this compound in clinical trials, which may lead to its development as a new drug.
Méthodes De Synthèse
The synthesis of N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide can be achieved through several methods, including the reaction of 4-hydroxy-1-naphthylamine with 8-hydroxyquinoline-5-sulfonic acid, or the reaction of 4-chloro-1-naphthol with 8-aminoquinoline-5-sulfonic acid. These methods have been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide has been extensively researched for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Furthermore, this compound has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
Propriétés
Formule moléculaire |
C19H14N2O3S |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-(4-hydroxynaphthalen-1-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H14N2O3S/c22-17-11-10-16(14-7-1-2-8-15(14)17)21-25(23,24)18-9-3-5-13-6-4-12-20-19(13)18/h1-12,21-22H |
Clé InChI |
VOLVNBIKBMKQKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
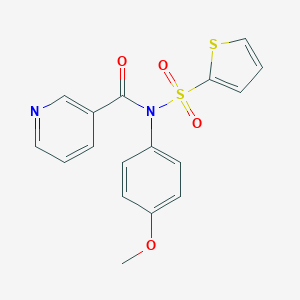
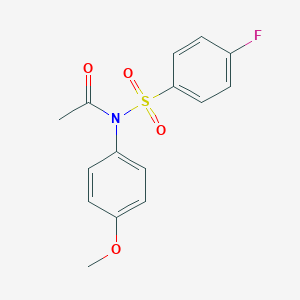

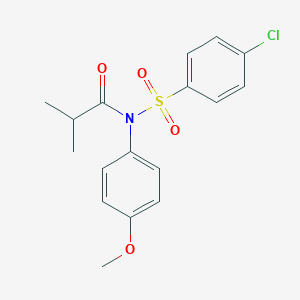
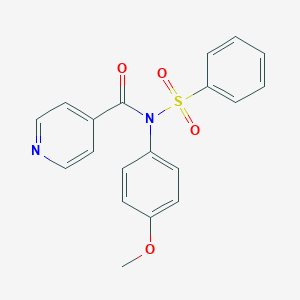
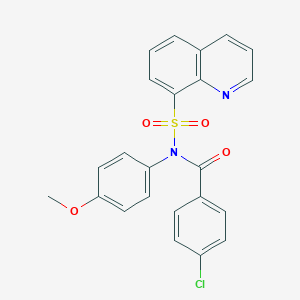
![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
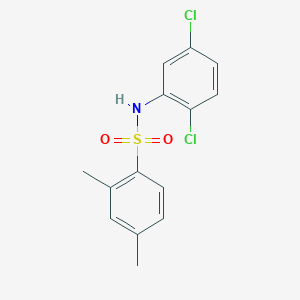
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
